molecular formula C13H17NO2 B2717025 1-[(3-Methoxyphenyl)methyl]piperidin-4-one CAS No. 163341-33-1

1-[(3-Methoxyphenyl)methyl]piperidin-4-one

Cat. No.: B2717025
CAS No.: 163341-33-1
M. Wt: 219.284
InChI Key: JKWQJPKVFRHUDD-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]piperidin-4-one is a chemical compound with the molecular formula C13H17NO2. It is also known by its IUPAC name, 1-(3-methoxybenzyl)-4-piperidinone. This compound is characterized by a piperidinone ring substituted with a 3-methoxybenzyl group. It is commonly used in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]piperidin-4-one has a wide range of applications in scientific research, including:

Future Directions

Piperidine derivatives, including “1-[(3-Methoxyphenyl)methyl]piperidin-4-one”, could be used as a template for future development through modification or derivatization to design more potent pharmaceuticals .

Preparation Methods

The synthesis of 1-[(3-Methoxyphenyl)methyl]piperidin-4-one typically involves the reaction of 3-methoxybenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)methyl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors .

Comparison with Similar Compounds

1-[(3-Methoxyphenyl)methyl]piperidin-4-one can be compared with other similar compounds, such as:

    1-[(4-Methoxyphenyl)methyl]piperidin-4-one: This compound has a similar structure but with a methoxy group at the 4-position of the benzyl ring. It may exhibit different chemical and biological properties due to this structural difference.

    1-[(3-Methoxyphenyl)methyl]piperidin-4-amine: This compound has an amine group instead of a ketone group at the piperidinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13-4-2-3-11(9-13)10-14-7-5-12(15)6-8-14/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWQJPKVFRHUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163341-33-1
Record name 1-[(3-methoxyphenyl)methyl]piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(3-Methoxybenzyl)-4-piperidone is prepared from 4-piperidone and 3-methoxybenzyl chloride essentially as described above in Example 38, Scheme C, step a.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (16.0 g, 60.76 mmol) from Step A above was added an ice-cold solution of concentrated hydrochloric acid (320 mL). The suspension was stirred at 0° C. for 5 min and then allowed to warm to ambient temperature. After 1 h, the homogeneous solution was poured into a sodium hydroxide solution (21.5 g in 200 mL of water) at 0° C. and then extracted with methylene chloride (2×150 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by silica gel chromatography (methylene chloride to 1:1 ethyl acetate/methylene chloride) gave 1-(3-methoxybenzyl)piperidin-4-one (11.0 g, 83%) as a colorless oil: 1H NMR (CDCl3, 400 MHz) δ 7.28-7.22 (m, 1H), 6.97-6.90 (m, 2H), 6.82 (dd, J=2.1, 7.9 Hz, 1H), 3.82 (s, 3H), 3.60 (s, 2H), 2.75 (t, J=6.1 Hz, 4H), 2.46 (t, J=6.1 Hz, 4H); ESI MS (m/z) 220 [M+H].
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